molecular formula C14H15BrO4 B2357561 Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-31-1

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2357561
CAS RN: 315237-31-1
M. Wt: 327.174
InChI Key: BQRIGORSAPQEGM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate, also known as Bromo-EEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Bromo-EEB is a benzofuran derivative that has been synthesized using different methods, and it has been found to have a broad range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

  • Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is used in the synthesis of new benzofuran derivatives with potential anti-HIV activities. These compounds exhibit the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Antimicrobial Screening

  • Benzofuran derivatives, including those related to this compound, have been synthesized and screened for antimicrobial activities. These compounds show promise in the development of new antimicrobial agents (Kumari et al., 2019).

Antituberculosis and Anticancer Activities

  • Research has been conducted on the synthesis and antituberculosis study of benzofuran carbohydrazide, a compound related to this compound, highlighting its potential in treating tuberculosis (Thorat et al., 2016).
  • Novel benzimidazole derivatives related to this compound have shown immunomodulatory and anticancer activities, particularly against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Analgesic and Anti-Inflammatory Activity

  • Some novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones derived from this compound were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activity, showing significant potential in these areas (Rajanarendar et al., 2013).

properties

IUPAC Name

ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO4/c1-4-17-12-6-9-11(7-10(12)15)19-8(3)13(9)14(16)18-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRIGORSAPQEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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